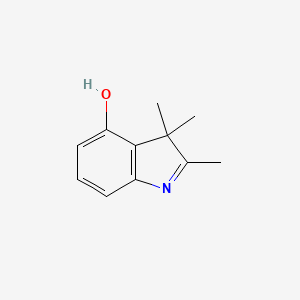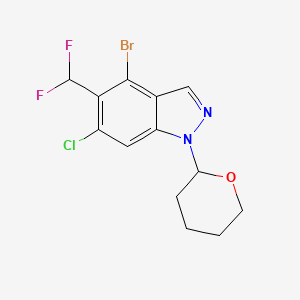
3-(Isopropoxymethyl)azetidine 2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isopropoxymethyl)azetidine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a reagent in various chemical reactions.
Méthodes De Préparation
The synthesis of 3-(isopropoxymethyl)azetidine typically involves the reaction of azetidine with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a base to facilitate the formation of the isopropoxymethyl group . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(Isopropoxymethyl)azetidine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
3-(Isopropoxymethyl)azetidine;2,2,2-trifluoroacetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(isopropoxymethyl)azetidine involves its interaction with molecular targets through its reactive functional groups. The azetidine ring can participate in ring-opening reactions, leading to the formation of new chemical bonds and intermediates . The trifluoroacetic acid moiety can enhance the compound’s reactivity and stability in various chemical environments .
Comparaison Avec Des Composés Similaires
3-(Isopropoxymethyl)azetidine can be compared with other azetidine derivatives and trifluoroacetic acid-containing compounds:
Trifluoroacetic Acid:
Propriétés
Formule moléculaire |
C9H16F3NO3 |
|---|---|
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
3-(propan-2-yloxymethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H15NO.C2HF3O2/c1-6(2)9-5-7-3-8-4-7;3-2(4,5)1(6)7/h6-8H,3-5H2,1-2H3;(H,6,7) |
Clé InChI |
ORHVFYHGNXJWQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC1CNC1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


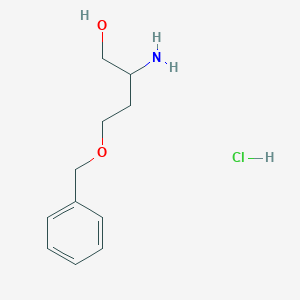
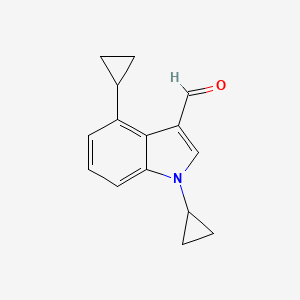
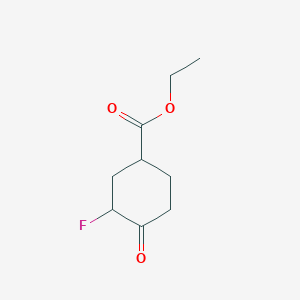

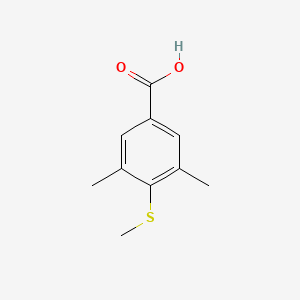

![[(3S)-1-phenylpyrrolidin-3-yl]methanol](/img/structure/B13901620.png)
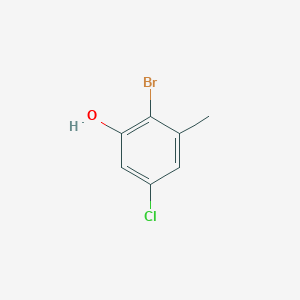

![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride](/img/structure/B13901647.png)
